molecular formula C9H6F3N3 B1584846 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 33468-83-6

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B1584846
CAS No.: 33468-83-6
M. Wt: 213.16 g/mol
InChI Key: FUQVCTWCKFGEPE-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a compound that features both a trifluoromethyl group and an imidazole ring attached to a pyridine ring. This unique structure imparts distinctive physical and chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, which is beneficial in pharmaceutical and agrochemical contexts .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQVCTWCKFGEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346373
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-83-6
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the inhibitory activity of 2-(4-pyridyl)-4-trifluoromethylimidazole compare to other 2-pyridylimidazoles?

A2: Research has explored a series of 2-pyridylimidazoles for their xanthine oxidase inhibitory activity. [] Among these, 2-(4-pyridyl)-4-trifluoromethylimidazole stands out as one of the most potent, exceeding the activity of standard inhibitors and several other analogs. [] This highlights the significant impact of the 4-trifluoromethyl substituent on the imidazole ring in enhancing the inhibitory potency within this specific chemical series.

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